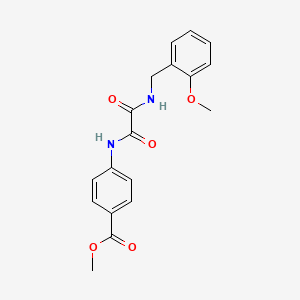

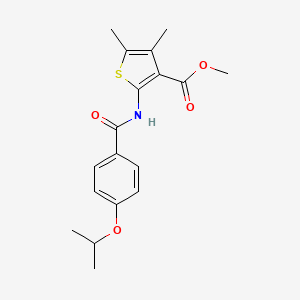

Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including a methoxy group, a benzyl group, an amino group, an oxo group, and a benzoate group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the addition of the functional groups, and the formation of the amide bond . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the functional groups contribute to its reactivity .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the oxo group could be involved in redox reactions, and the benzoate group could undergo ester hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces .Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. MAB serves as an organoboron reagent in this process, enabling the construction of complex molecules.

Key Points:- Mechanism : MAB undergoes oxidative addition and transmetalation with palladium, leading to the formation of new C–C bonds .

Antiarrhythmic Activity

Overview: MAB derivatives have shown promise as antiarrhythmic agents. One specific compound, 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride (1e), exhibits statistically significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models .

Biological Properties

Overview: MAB derivatives belong to the 4(3H)-quinazolinone family, known for their diverse biological properties.

Key Points:Mechanism of Action

Target of Action

Compounds with similar structures have been known to targetbenzylic positions on a benzene ring . These positions are activated towards free radical attack .

Mode of Action

The compound interacts with its targets through a series of reactions. It involves nucleophilic substitution and oxidation . The compound’s benzylic position can undergo SN1 or SN2 reactions , depending on the classification of the alkyl halide portion of the molecule and the solvent used .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of organoboron reagents .

Result of Action

The result of the compound’s action involves the formation of new bonds. For instance, in an SN1 or SN2 reaction at the benzylic position, a nucleophile substitutes for a halogen .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s reactivity can be enhanced due to the adjacent aromatic ring .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-24-15-6-4-3-5-13(15)11-19-16(21)17(22)20-14-9-7-12(8-10-14)18(23)25-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRLDRWWIGWKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2-methoxybenzyl)amino)-2-oxoacetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)

![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)

![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)